(5-Chloro-2-fluorophenyl)(methyl)sulfane

Description

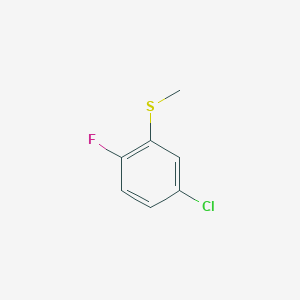

(5-Chloro-2-fluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfanyl (-SMe) group attached to a substituted phenyl ring bearing chlorine and fluorine substituents at the 5- and 2-positions, respectively. This thioether structure confers unique physicochemical properties, including moderate lipophilicity and stability, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

4-chloro-1-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZVUMODZQWQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 5-chloro-2-fluorophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Amines, alkoxides; reactions often require heating and the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino or alkoxy derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

(5-Chloro-2-fluorophenyl)(methyl)sulfane serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique combination of chloro, fluoro, and sulfane substituents imparts distinct chemical properties that are advantageous for creating diverse compounds .

Research into the biological applications of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that it may interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating them to produce various biological effects. The pathways involved are still under investigation, but there is evidence suggesting modulation of signaling pathways related to cell growth and apoptosis .

Medical Applications

In medicine, this compound is being explored as a therapeutic agent due to its ability to interact with biological targets. Its potential as an anticancer agent is particularly noteworthy, as preliminary studies suggest it could inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multiple strains of bacteria, indicating its potential use in developing new antibiotics.

- Anticancer Properties: Research published in peer-reviewed journals highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models, suggesting its role as a candidate for cancer therapy .

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfur Oxidation State

- (5-Chloro-2-fluorophenyl)(methyl)sulfane (Thioether) : Contains a single sulfur atom in the -SMe group (oxidation state: -II). Lacks redox activity but offers hydrolytic stability.

- Sulfane Sulfur Compounds (e.g., Polysulfides, Persulfides) : Sulfur atoms in these compounds (oxidation state: 0 or -1) are labile and participate in sulfur-transfer reactions, modifying thiol groups to persulfides (-SSH). This redox activity underpins their roles in antioxidant defense and H2S release .

Halogen-Substituted Analogs

- 5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran: Incorporates a benzofuran core with a methylsulfanyl group.

- 2-(5-Chloro-2-fluorophenyl)-1,2-benzoselenazol-3-one : Replaces sulfur with selenium in a heterocyclic framework. This derivative showed potent inhibition of SARS-CoV-2 proteases (IC50: 0.578 µM), highlighting the importance of the chloro-fluoro-phenyl motif in target interactions .

Functional Group Modifications

- Methyl 3-chloro-4-fluorobenzoate : Replaces the sulfanyl group with an ester (-COOMe). While structurally distinct, the chloro-fluorophenyl moiety is retained, emphasizing its role in electronic modulation and metabolic stability .

- Ethyl 2-{[(5-chloro-2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylate : A benzodiazepine derivative with the sulfanyl group as a linker. Demonstrates the versatility of the (5-chloro-2-fluorophenyl)methylsulfanyl moiety in medicinal chemistry .

Key Contrasts and Implications

- Redox Activity : Unlike sulfane sulfur compounds, this compound lacks labile sulfur atoms, limiting its role in redox signaling. However, its stability makes it suitable for applications requiring prolonged shelf-life .

- Bioactivity : The chloro-fluoro-phenyl motif is critical across analogs, but bioactivity depends on the core structure. For example, selenium-based derivatives outperform sulfur analogs in protease inhibition .

- Solubility and Metabolism : Sulfinyl and carboxylate derivatives (e.g., ) exhibit improved aqueous solubility compared to thioethers, impacting pharmacokinetics .

Biological Activity

(5-Chloro-2-fluorophenyl)(methyl)sulfane is a sulfur-containing organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described by the following linear formula: C8H8ClF S. The presence of both chlorine and fluorine atoms in the aromatic ring contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | >256 μg/mL |

The compound exhibited significant activity against Gram-positive bacteria, particularly Streptococcus pneumoniae and Staphylococcus aureus, with MIC values indicating effective inhibition of bacterial growth. However, it showed limited efficacy against Gram-negative bacteria, likely due to permeability issues associated with their outer membranes .

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines, including L1210 mouse leukemia cells and B16 melanoma cells. The results indicated that:

- Cytotoxicity : The compound demonstrated moderate cytotoxicity with IC50 values ranging from 10 to 50 μM, depending on the cell line tested.

- Mechanism of Action : The cytotoxic effects were linked to the compound's ability to interfere with DNA synthesis pathways, particularly through inhibition of thymidylate synthase .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (μM) |

|---|---|

| L1210 Mouse Leukemia | 25 |

| B16 Melanoma | 30 |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the sulfur moiety and the halogen substituents on the aromatic ring have been explored:

- Halogen Substitution : The introduction of different halogens at the para or ortho positions significantly affects antimicrobial potency. For instance, replacing chlorine with bromine increased activity against certain bacterial strains.

- Sulfur Variants : Altering the sulfur atom's oxidation state or substituting it with different functional groups has shown promise in enhancing cytotoxic effects against cancer cells.

Case Studies

Several case studies have documented the implications of this compound in therapeutic contexts:

- Case Study 1 : A study involving a series of fluorinated analogs demonstrated that compounds similar to this compound exhibited improved selectivity and potency for inhibiting specific kinases involved in cancer progression .

- Case Study 2 : Research on its derivatives revealed enhanced antibacterial properties when combined with other antimicrobial agents, suggesting potential for synergistic effects in treating resistant bacterial infections .

Q & A

Q. What are the recommended methods for synthesizing (5-Chloro-2-fluorophenyl)(methyl)sulfane, and how can reaction yields be optimized?

- Methodological Answer: The synthesis typically involves oxidation of the corresponding sulfanyl precursor. For example, 5-chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran can be oxidized using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 2:1 v/v) . Yield optimization requires stoichiometric control (e.g., 3 equivalents of oxidizing agent per sulfanyl group) and monitoring reaction progress with TLC or NMR. Slow crystallization from acetone can produce high-purity single crystals for structural validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer:

- X-ray crystallography : Resolve bond lengths, angles, and sulfinyl/sulfanyl oxidation states. Refinement using riding models for H atoms (e.g., C–H = 0.95 Å for aryl, 0.98 Å for methyl) ensures accurate geometry .

- NMR spectroscopy : Use P NMR to monitor sulfane sulfur reactivity (e.g., δ45.1 for PS2 adducts) . H/C NMR confirms substituent positions and electronic environments.

- Computational modeling : Compare experimental data with DFT-optimized geometries to validate electronic properties .

Q. What are the critical considerations for purifying this compound to analytical-grade standards?

- Methodological Answer:

- Column chromatography : Use gradients of hexane:ethyl acetate (2:1 to 1:1) to separate sulfoxide/sulfone byproducts.

- Crystallization : Slow evaporation of acetone solutions minimizes impurities and yields diffraction-quality crystals .

- Purity validation : Confirm via HPLC (reverse-phase C18 column) or GC-MS to detect residual solvents or unreacted precursors.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer:

- Re-examine computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces and crystal packing effects observed in X-ray data .

- Validate intermolecular interactions : Analyze hydrogen bonding or π-π stacking in the crystal lattice using Mercury or Olex2 software.

- Cross-validate with spectroscopic data : Compare calculated IR/Raman spectra with experimental results to identify conformational mismatches .

Q. What experimental strategies are effective in probing the reactivity of the methylsulfane group in nucleophilic substitution reactions?

- Methodological Answer:

- Trapping sulfane sulfur : Use phosphine-based reagents (e.g., P2) to form stable adducts detectable via P NMR (δ45.1 for PS2) .

- Kinetic studies : Monitor reaction rates under varying pH, temperature, and solvent polarity to identify optimal conditions for substitution.

- Competitive experiments : Compare reactivity with structurally analogous compounds (e.g., (4-(4-chlorophenoxy)phenyl)(methyl)sulfane) to isolate electronic vs. steric effects .

Q. How can this compound be utilized to study sulfane sulfur’s role in biological systems?

- Methodological Answer:

- Biological sulfane sulfur donors : Synthesize derivatives (e.g., polysulfides) and assess HS release kinetics using amperometric sensors or fluorogenic probes (e.g., SF7) .

- In vitro assays : Test modulation of ion channels (e.g., K) in cell lines, comparing results with known HS donors like NaHS .

- Metabolic profiling : Use LC-MS to track sulfur incorporation into cellular thiols (e.g., glutathione) .

Data Contradiction Analysis

Q. How should researchers address conflicting results between NMR and X-ray data regarding the methylsulfane group’s conformation?

- Methodological Answer:

- Purity verification : Ensure no polymorphic forms exist via DSC or PXRD.

- Dynamic effects in NMR : Consider temperature-dependent NMR to detect rotational barriers around the S–CH bond.

- Complementary techniques : Use neutron diffraction (if feasible) to resolve H-atom positions more accurately than X-ray .

Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| X-ray crystallography | Bond length/angle determination | Riding models for H-atoms, R-factor < 0.05 | |

| P NMR | Sulfane sulfur trapping efficiency | δ45.1 (PS2), δ-8.6 (unreacted P2) | |

| Column chromatography | Purification of sulfoxide/sulfone derivatives | Hexane:ethyl acetate (2:1 v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.